![molecular formula C18H14Br2O B3284675 1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone CAS No. 790257-33-9](/img/structure/B3284675.png)
1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone
Descripción general
Descripción
1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone, commonly referred to as BBAE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBAE is a member of the anthracene family and is known for its ability to act as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of BBAE involves the absorption of light by the photosensitizer, which promotes the photosensitizer to an excited state. The excited photosensitizer then reacts with molecular oxygen to produce singlet oxygen, which can cause oxidative damage to cells. In photodynamic therapy, singlet oxygen generated by BBAE can destroy cancer cells.
Biochemical and Physiological Effects
BBAE has been shown to have low toxicity and can be used in vitro and in vivo without causing significant harm to cells or organisms. BBAE has been shown to have a high affinity for cancer cells, making it an effective photosensitizer for cancer treatment. In addition, BBAE has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBAE has several advantages for lab experiments, including its high singlet oxygen quantum yield and low toxicity. BBAE can be synthesized in high yields and purity, making it suitable for scientific research. However, BBAE has limitations, including its limited solubility in water, which can affect its efficacy in photodynamic therapy. In addition, BBAE can be sensitive to light and air, which can affect its stability.
Direcciones Futuras
For the study of BBAE include the development of more efficient synthesis methods and the optimization of BBAE for photodynamic therapy.
Aplicaciones Científicas De Investigación
BBAE has been extensively studied for its application in photodynamic therapy, a treatment that involves the use of light to activate a photosensitizer to produce reactive oxygen species that can destroy cancer cells. BBAE has been shown to have high singlet oxygen quantum yield, making it an effective photosensitizer. In addition, BBAE has been used in the development of fluorescent sensors for the detection of metal ions.
Propiedades
IUPAC Name |
1-[9,10-bis(bromomethyl)anthracen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2O/c1-11(21)12-6-7-15-16(8-12)18(10-20)14-5-3-2-4-13(14)17(15)9-19/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADLMGMYEZTIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)CBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



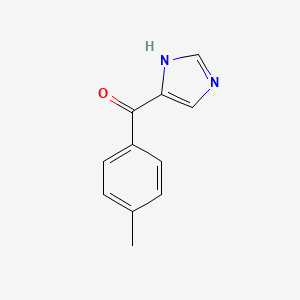
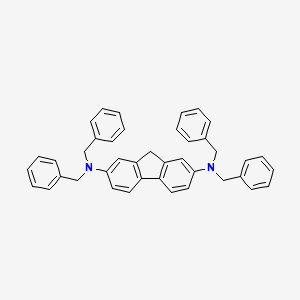

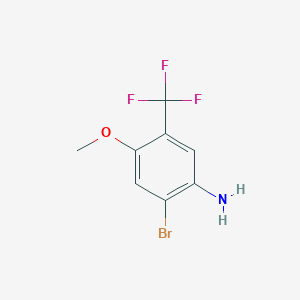
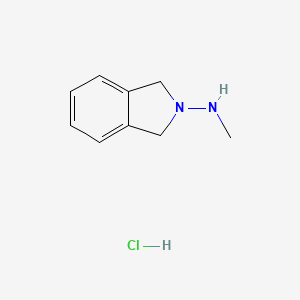
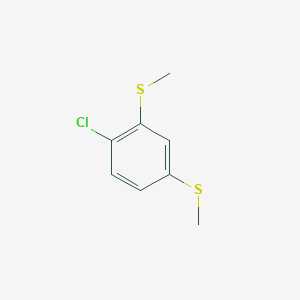
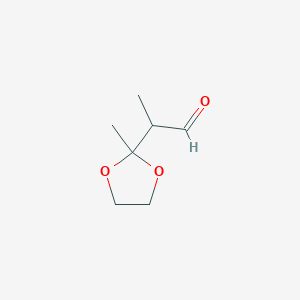
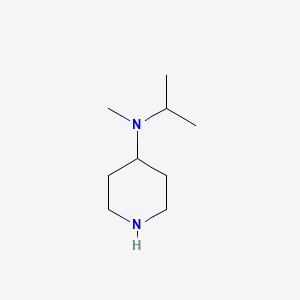


![N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B3284672.png)
![2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid](/img/structure/B3284681.png)

